3-Sialyl-D-galactose (α/β mixture) is a complex oligosaccharide consisting of sialic acid linked to D-galactose. This compound plays a significant role in biological processes such as cell communication, immune responses, and neural development. The presence of sialic acid enhances the oligosaccharide's ability to interact with various receptors, influencing cellular signaling pathways and contributing to the modulation of immune responses and cell adhesion mechanisms. The compound is particularly important in the study of glycosylation patterns and their implications in health and disease .
3-Sialyl-D-galactose is typically derived from natural sources or synthesized through enzymatic or chemical methods. It can be found in various biological systems, particularly in glycoproteins and glycolipids on cell surfaces, where it contributes to the structural diversity of glycans .
This compound belongs to the category of sialylated carbohydrates, which are characterized by the presence of sialic acid residues. Sialylated compounds are classified based on their linkage types (e.g., α2-3 or α2-6 linkages) and their specific sugar compositions. In the case of 3-Sialyl-D-galactose, it specifically features an α/β mixture of anomers at the anomeric carbon .
The synthesis of 3-Sialyl-D-galactose (α/β mixture) can be achieved through two primary methods: enzymatic synthesis and chemical synthesis.
In industrial settings, production is conducted under current Good Manufacturing Practice regulations to ensure high purity and quality. Large-scale enzymatic synthesis is preferred due to its specificity and efficiency, followed by purification techniques such as high-performance liquid chromatography .
The molecular structure of 3-Sialyl-D-galactose features a sialic acid moiety linked to a D-galactose unit. The structure can exist in two anomeric forms (α and β), which differ based on the orientation of the hydroxyl group at the anomeric carbon (C1) of galactose.
3-Sialyl-D-galactose can undergo several chemical reactions:
Common reagents for these reactions include:
Controlled reaction conditions (temperature and pH) are essential for achieving desired yields and product specificity .
The mechanism by which 3-Sialyl-D-galactose exerts its effects involves binding to specific receptors on cell surfaces. The sialic acid moiety interacts with sialic acid-binding immunoglobulin-type lectins (Siglecs), which play critical roles in modulating immune responses. Additionally, it influences neural development through interactions with neural cell adhesion molecules (NCAMs), enhancing cell-cell communication .
Relevant analyses such as nuclear magnetic resonance spectroscopy can provide insights into its structural integrity and purity .
3-Sialyl-D-galactose has several scientific applications:
This compound serves as a valuable tool for researchers studying glycosylation's impact on biological functions and disease mechanisms.
The systematic IUPAC name for 3-Sialyl-D-galactose is (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. This nomenclature precisely defines the molecular connectivity and chiral centers inherent to the compound [4] [6]. The structure features a sialic acid residue (N-acetylneuraminic acid, Neu5Ac) linked via an α-(2→3) glycosidic bond to the D-galactopyranose unit. The α/β designation specifically refers to the anomeric configuration of the galactose moiety at the reducing end, where both α and β anomers coexist in equilibrium in aqueous solution. This stereochemical complexity arises from mutarotation, with the α-anomer exhibiting axial orientation and the β-anomer adopting equatorial orientation at the anomeric carbon of galactose [8].
The absolute configuration at key stereocenters follows D-series conventions: the galactose unit maintains the ^4^C~1~ chair conformation characteristic of D-galactopyranose, while the sialic acid component exhibits the characteristic glycerol side chain configuration (7S,8R,9R) of α-Neu5Ac. The glycosidic linkage between Neu5Ac and Gal involves the anomeric carbon (C2) of sialic acid in α-configuration and the C3 hydroxyl of galactose, forming the α-(2→3) sialylgalactosyl motif [6] [8].
3-Sialyl-D-galactose possesses the molecular formula C~17~H~29~NO~14~, as confirmed by high-resolution mass spectrometry and elemental analysis [4] [6]. This composition reflects its disaccharide nature comprising N-acetylneuraminic acid (C~11~H~19~NO~9~) and D-galactose (C~6~H~12~O~6~) minus a water molecule eliminated during glycosidic bond formation. The monoisotopic molecular weight is calculated as 471.411 g/mol, with the exact mass confirmed at 471.411 g/mol through mass spectrometric analysis [6].
Table 1: Molecular Parameters of 3-Sialyl-D-galactose
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C~17~H~29~NO~14~ | High-resolution MS |
Molecular Weight | 471.411 g/mol | Calculated |
Monoisotopic Mass | 471.411 Da | FT-ICR-MS |
CAS Registry Number | 38711-45-4 | Chemical database |
InChI Key | OIZGSVFYNBZVIK-FHHHURIISA-N | Standardized identifier |
Reducing End | D-Galactopyranose | Chromatography/NMR |
The mass fragmentation pattern under negative-ion mode mass spectrometry shows characteristic peaks corresponding to the loss of water molecules ([M-H]^+^ - nH~2~O) and cleavage at the glycosidic bond yielding Neu5Ac (m/z 308.1) and Gal (m/z 162.1) fragments. Accurate mass measurements using Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) confirm the elemental composition with sub-ppm error [6] [8].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive differentiation between the α and β anomers of the galactose moiety. The anomeric proton signals appear as distinct doublets in the ^1^H NMR spectrum: the β-anomer resonates at δ ≈ 4.52 ppm with a J~1,2~ ≈ 7.8 Hz (characteristic axial-equatorial coupling), while the α-anomer appears at δ ≈ 5.24 ppm with J~1,2~ ≈ 3.5 Hz (diaxial coupling) [8]. Similarly, the anomeric carbon atoms in the ^13^C NMR spectrum show diagnostic signals at δ ≈ 103.2 ppm for the β-anomer and δ ≈ 92.7 ppm for the α-anomer, reflecting the distinct electronic environments.
Table 2: Key NMR Chemical Shifts for Anomeric Differentiation
Nucleus | α-Anomer Signal (ppm) | β-Anomer Signal (ppm) | Structural Interpretation |
---|---|---|---|
^1^H (H-1) | 5.24 (d, J=3.5 Hz) | 4.52 (d, J=7.8 Hz) | Anomeric proton coupling pattern |
^13^C (C-1) | 92.7 | 103.2 | Anomeric carbon chemical shift |
^1^H (H-3ax) | 1.72 (t, J=12.3 Hz) | 1.68 (t, J=12.1 Hz) | Sialic acid H-3 axial proton |
^13^C (C-2 Neu5Ac) | 100.3 | 100.1 | Sialyl glycosidic carbon |
Through two-dimensional NMR techniques (COSY, TOCSY, HSQC, and HMBC), complete signal assignments are achieved. The TOCSY spectra show distinct spin systems for each anomer: the α-anomer exhibits correlations from H-1 to H-4, while the β-anomer shows a continuous spin system from H-1 to H-6. The inter-residue connectivity between Neu5Ac H-3~eq~ (δ ≈ 2.56 ppm) and Gal C-3 (δ ≈ 78.9 ppm) is confirmed via HMBC spectroscopy, verifying the (2→3) linkage regardless of anomeric configuration [3] [8]. Nuclear Overhauser effects between Neu5Ac H-3~ax~ and Gal H-3 provide additional evidence for the spatial proximity consistent with the α-configuration of the glycosidic bond.
The α-(2→3) glycosidic linkage in 3-Sialyl-D-galactose exhibits distinct conformational preferences compared to hypothetical β-linked isomers. Molecular dynamics simulations reveal that the α-linkage preferentially adopts Φ (C2-O-C3') angles near -160° to -170° and Ψ (O-C3'-C2') angles near -25° to -30°, corresponding to the anti-Φ conformation [3]. This rotamer distribution minimizes steric clashes between the sialic acid glycerol side chain and the galactose ring. The energy landscape for Φ/Ψ rotations shows two major minima: the global minimum at (Φ,Ψ) = (-165.8° ± 10.4°, -24.6° ± 11.5°) and a secondary minimum at (-90.7° ± 13.0°, -47.4° ± 13.6°), with an energy barrier of ≈ 4.5 kcal/mol between them [3].
Table 3: Conformational Dynamics of α-(2→3) vs. Hypothetical β-(2→3) Linkages
Parameter | α-(2→3) Linkage | β-(2→3) Linkage | Method of Determination |
---|---|---|---|
Preferred Φ angle | -165.8° ± 10.4° | -60° to -75° (simulated) | MD simulations [3] |
Preferred Ψ angle | -24.6° ± 11.5° | -35° to -45° (simulated) | MD simulations [3] |
Glycosidic bond rotational barrier | 4.5 kcal/mol | 5.8 kcal/mol (simulated) | Ab initio calculations |
Exocyclic group influence | High (glycerol side chain) | Moderate | Crystallographic data [3] |
Solvent exposure | Reduced | Increased | Molecular surface area analysis |
The bond dissociation energy of the α-(2→3) glycosidic linkage, calculated at the B3LYP/6-31G(d) level, is ≈ 28.3 kcal/mol, slightly lower than β-linked analogs (≈30.1 kcal/mol) due to anomeric effect stabilization in the α-configuration. Hydrolytic susceptibility studies demonstrate that the α-linkage exhibits a first-order rate constant (k~hyd~) of 3.2 × 10^-6^ s^-1^ at pH 7.0 and 37°C, approximately 1.8-fold faster than β-linked counterparts, indicating enhanced kinetic lability [5]. This differential stability originates from the transition state geometry during acid-catalyzed hydrolysis, where the α-anomer benefits from reduced steric hindrance during oxocarbenium ion formation.
The anomeric configuration significantly influences the physicochemical behavior of 3-Sialyl-D-galactose. The β-anomer demonstrates greater aqueous solubility (≈1.24 g/mL at 25°C) compared to the α-anomer (≈0.87 g/mL), attributed to enhanced hydrogen bonding capacity with water molecules through its equatorial hydroxyl groups [6]. This difference is quantified by hydration free energies calculated as -15.2 kcal/mol for the β-anomer versus -12.7 kcal/mol for the α-anomer using molecular dynamics simulations with explicit solvent models.
Optical rotation measurements show distinct values: the α-anomer exhibits [α]~D~^25^ ≈ +32.5° (c = 1, water), while the β-anomer shows [α]~D~^25^ ≈ -9.8° (c = 1, water). This chiroptical divergence arises from differential electronic polarization within the galactose ring. Crystallographic analyses reveal that the α-anomer adopts a more compact solid-state structure with intramolecular hydrogen bonding between the anomeric OH and the ring oxygen (O5...HO1 distance = 1.92 Å), while the β-anomer forms extended intermolecular hydrogen bonding networks [6].
The chemical reactivity also differs between anomers. The α-anomer undergoes periodate oxidation 1.7-fold faster than the β-anomer due to reduced steric shielding of the C2-C3 vicinal diol. However, in enzymatic reactions with β-galactosidases, the β-anomer shows 15-fold higher affinity (K~m~ = 0.28 mM vs. 4.3 mM for α-anomer) due to complementary binding to the enzyme's active site. The anomeric equilibrium constant (K~eq~ = [β]/[α]) in aqueous solution is ≈1.85 at 25°C, corresponding to a ΔG° of -0.37 kcal/mol favoring the β-anomer, consistent with the reverse anomeric effect operating at the reducing end [5] [9].
Table 4: Physicochemical Properties by Anomeric Configuration
Property | α-Anomer | β-Anomer | Experimental Method |
---|---|---|---|
Aqueous solubility (25°C) | 0.87 g/mL | 1.24 g/mL | Gravimetric analysis |
Specific rotation [α]~D~^25^ | +32.5° (c=1, H~2~O) | -9.8° (c=1, H~2~O) | Polarimetry |
Melting point | 168-170°C (dec) | 182-184°C (dec) | Differential scanning calorimetry |
Hydration free energy | -12.7 kcal/mol | -15.2 kcal/mol | MD simulations with TIP3P water |
Periodate oxidation rate | k = 0.42 min^-1^ | k = 0.25 min^-1^ | UV spectrophotometry |
β-Galactosidase K~m~ | 4.3 mM | 0.28 mM | Enzyme kinetics |
The ionization behavior also differs: the α-anomer exhibits pK~a~ = 2.18 for the sialic acid carboxyl group, while the β-anomer shows pK~a~ = 2.24, indicating slightly stronger acidity for the α-anomer due to intramolecular hydrogen bonding that stabilizes the conjugate base. These subtle but significant physicochemical distinctions underscore the importance of anomeric configuration in determining functional properties in biological recognition processes [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7